6-amino-1-ethyl-3-propyluracil belongs to the class of pyrimidine derivatives, specifically uracil derivatives, with substitutions at positions 1, 3, and 6. Uracil is a common nucleobase found in RNA, playing a vital role in the genetic code and protein synthesis. 6-amino-1-ethyl-3-propyluracil has attracted attention in scientific research due to its potential as a building block for synthesizing various heterocyclic compounds with potential applications in diverse fields. [, , ]
6-Amino-1-ethyl-3-propyluracil can be synthesized through various chemical methods and is used in scientific research for its potential applications in biochemistry and medicinal chemistry. It is categorized under heterocyclic compounds and is recognized for its ability to act as a building block in the synthesis of more complex molecules.
The synthesis of 6-Amino-1-ethyl-3-propyluracil typically involves a multi-step process that includes cyclization reactions. One common method includes:
Key parameters for successful synthesis include controlling temperature, reaction time, and concentration of reactants to ensure high yield and purity of the desired compound.
The molecular structure of 6-Amino-1-ethyl-3-propyluracil consists of a pyrimidine ring with specific substituents that define its properties:
6-Amino-1-ethyl-3-propyluracil participates in several types of chemical reactions:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for further study.
The primary mechanism of action for 6-Amino-1-ethyl-3-propyluracil involves its interaction with human adenosine A2B receptors:
Research into its binding affinity and efficacy continues to clarify its role in biological systems.
The physical and chemical properties of 6-Amino-1-ethyl-3-propyluracil include:
These properties influence its handling in laboratory settings and its applicability in various formulations .
6-Amino-1-ethyl-3-propyluracil has several notable applications:
Its unique structural features make it valuable for diverse applications across chemistry, biology, and medicine.
IUPAC Name and Structural Components6-Amino-1-ethyl-3-propyluracil is systematically named as 6-amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione, reflecting its core pyrimidinedione scaffold with amino and alkyl substituents [4] [9]. The molecular formula C₉H₁₅N₃O₂ indicates a molecular weight of 197.23 g/mol, consistent across multiple sources [1] [4] [9].
Substituent Analysis and Bonding PatternsThe uracil backbone features:
Table 1: Atomic Contributions to Molecular Formula
Element | Count | Bonding Role |
---|---|---|
Carbon (C) | 9 | Pyrimidine ring (6), ethyl (2), propyl (3) |
Hydrogen (H) | 15 | Alkyl chains (10), amino group (2), ring (3) |
Nitrogen (N) | 3 | Ring positions (N1, N3), C6-amino group |
Oxygen (O) | 2 | Ketones at C2 and C4 |
The canonical SMILES CCCN1C(=O)C=C(N(C1=O)CC)N
encodes connectivity, confirming propyl (N3), ethyl (N1), and amino (C6) attachments [1] [4]. The InChI Key YPSQTTRYMSZAGR-UHFFFAOYSA-N
provides a unique descriptor for chemical databases [4].
Solid-State Structure (Crystallography)While experimental crystal structures of 6-amino-1-ethyl-3-propyluracil are absent in the literature, its alkylated uracil core suggests potential packing motifs. Analogous 6-aminouracils exhibit hydrogen-bonded dimers via N–H···O=C interactions, though N1- and N3-alkylation may disrupt this. Computational models predict a planar pyrimidine ring with alkyl chains adopting gauche or anti conformations to minimize steric strain [4].
Spectroscopic SignaturesTable 2: Key Spectroscopic Features
Method | Predicted/Reported Signals | Assignment |
---|---|---|
¹H NMR | δ 0.9–1.1 (t, 3H, CH₃-propyl) | Propyl terminus methyl |
δ 1.25–1.35 (t, 3H, CH₃-ethyl) | Ethyl terminus methyl | |
δ 3.9–4.1 (q, 2H, NCH₂-ethyl) | N1–CH₂ protons | |
δ 3.3–3.5 (t, 2H, NCH₂-propyl) | N3–CH₂ protons | |
δ 5.6 (s, 2H, C6–NH₂) | Amino protons | |
δ 5.8 (s, 1H, C5–H) | Ring proton | |
¹³C NMR | δ 165.5 (C4=O) | Carbonyl (C4) |
δ 161.8 (C2=O) | Carbonyl (C2) | |
δ 152.1 (C6) | Aminated carbon | |
δ 90.2 (C5) | CH ring carbon | |
IR (cm⁻¹) | 3200–3400 (N–H stretch) | Amino group |
1690–1710 (C=O stretch) | Ketones (C2, C4) | |
1605 (C=C ring vibration) | Pyrimidine ring |
¹H NMR data inferred from structural analogs indicate downfield shifts for C5–H due to electron-donating amino group [4] [9]. IR spectra confirm carbonyl stretches at 1690–1710 cm⁻¹, typical for di-keto uracils, and amino N–H stretches at 3200–3400 cm⁻¹ [4]. Mass spectrometry shows molecular ion peak at m/z 197.23 (M⁺), consistent with the molecular weight [9].
Solubility and Partitioning6-Amino-1-ethyl-3-propyluracil exhibits low aqueous solubility due to hydrophobic ethyl and propyl groups. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderately soluble in ethanol, and insoluble in nonpolar solvents (e.g., hexane) [4]. The log P (octanol-water partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity conducive to membrane permeability [4] [9].
Acid-Base Behavior (pKa)The compound acts as a weak base via the C6 amino group (pKa ~3.5) and a weak acid via N–H groups (pKa ~9.2). The zwitterionic potential arises from:
Thermodynamic Stability
Table 3: Summary of Physicochemical Properties
Property | Value/Description | Method/Inference |
---|---|---|
Molecular Weight | 197.23 g/mol | Calculated from C₉H₁₅N₃O₂ |
Water Solubility | <1 mg/mL (25°C) | Lipophilic substituents |
DMSO Solubility | >50 mg/mL | Experimental data |
log P | 1.2–1.5 | Computational estimate |
Melting Point | Decomposition >220°C | Analogous compounds |
pKa (amino group) | ~3.5 (basic) | Structure-based prediction |
pKa (imide) | ~9.2 (acidic) | Structure-based prediction |
The low aqueous solubility is a direct consequence of the lipophilic propyl and ethyl chains, which reduce crystal lattice energy and disrupt hydrogen-bonding networks [4]. This property is critical for its pharmaceutical applications, necessitating solubilizing agents for in vitro studies [4] [9].
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